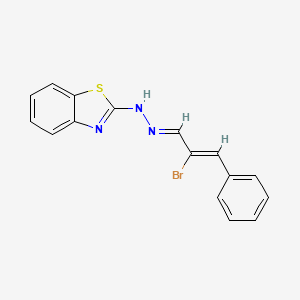

![molecular formula C17H17N3O2 B5609312 3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5609312.png)

3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The chemical "3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide" falls into a category of compounds with potential therapeutic applications, evidenced by related structures' activities in various pharmacological and biochemical contexts. Its synthesis, structure, and properties may offer valuable information for chemical and pharmaceutical sciences.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including the formation of oxazolo[5,4-b]pyridinyl cores through cyclization processes and subsequent amide formation. For instance, a series of beta-substituted biarylphenylalanine amides were synthesized to serve as inhibitors for dipeptidyl peptidase IV (DPP-4), showcasing a method that could be analogous to synthesizing the target compound (Edmondson et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds typically includes a combination of aromatic systems interconnected with heterocyclic units, such as oxazolo and pyridinyl rings, which are key to their biological activity. Crystal structure analysis of analogous molecules often reveals significant interactions, including hydrogen bonding and π-π stacking, which could influence the chemical reactivity and physical properties of "this compound" (de Souza et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving related structures often explore the functionalization of the core skeleton or the transformation of functional groups to enhance biological activity or solubility. For example, the synthesis of novel 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamides via one-pot synthesis demonstrates the versatility and reactivity of the oxazolo[5,4-b]pyridin core (Satyanarayana et al., 2021).

properties

IUPAC Name |

3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-11(2)10-15(21)19-13-7-5-12(6-8-13)17-20-16-14(22-17)4-3-9-18-16/h3-9,11H,10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNMQANBTIVKNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,5-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5609237.png)

![(1S*,5R*)-N-(4-methoxybenzyl)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5609247.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5609256.png)

![4-[(1-isobutyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5609264.png)

![3-[(diallylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5609267.png)

![2-(2,4-dichlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5609286.png)

![2-[(4-methoxyphenyl)sulfonyl]-3-(4-morpholinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5609295.png)

![isopropyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5609307.png)

![N-[4-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5609310.png)

![3-[2-(4-methoxybenzylidene)hydrazino]-3-oxopropanoic acid](/img/structure/B5609328.png)